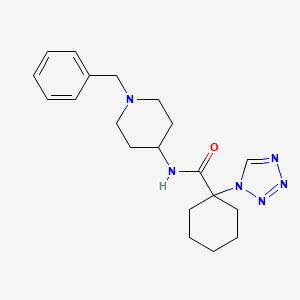![molecular formula C20H25NO6 B11151044 6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11151044.png)
6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistent product quality. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial activity.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Used in the synthesis of photoactive materials.
Uniqueness
What sets 6-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid apart is its unique combination of the coumarin core with a hexanoic acid moiety, which enhances its solubility and reactivity. This structural uniqueness allows for a broader range of applications in various scientific fields.
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
6-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-3-14-11-19(24)27-17-12-15(8-9-16(14)17)26-13(2)20(25)21-10-6-4-5-7-18(22)23/h8-9,11-13H,3-7,10H2,1-2H3,(H,21,25)(H,22,23) |
InChI Key |
AVZXMDYUSXVSHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11150981.png)
![[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone](/img/structure/B11150982.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11150992.png)
![N~1~-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B11151000.png)
![4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B11151008.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11151009.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11151014.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-({3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone](/img/structure/B11151019.png)
![12-chloro-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B11151023.png)
![7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one](/img/structure/B11151024.png)
![methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11151037.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11151040.png)
